Product packaging for Acetic acid;1-chlorononan-5-ol(Cat. No.:CAS No. 54314-56-6)

Acetic acid;1-chlorononan-5-ol

Cat. No.: B13880088
CAS No.: 54314-56-6
M. Wt: 238.75 g/mol
InChI Key: QNEXMDKGICUMOZ-UHFFFAOYSA-N
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Description

Acetic acid;1-chlorononan-5-ol is a chemical compound of significant interest in specialized organic synthesis and pharmaceutical research. This molecule features a long-chain chloro-alcohol moiety combined with acetic acid, making it a versatile intermediate or starting material for various synthetic pathways. Its structure suggests potential application in the synthesis of more complex molecules, such as potential pharmaceutical agents or ligands for catalyst systems. The chlorinated chain offers a reactive site for nucleophilic substitution reactions, allowing researchers to incorporate the C9 chain into heterocyclic systems or other complex architectures. The presence of the hydroxyl group provides a handle for further functionalization, including esterification or oxidation. Researchers value this compound for its utility in constructing molecular frameworks that are difficult to access through other routes. As with all chemicals of this nature, proper safety protocols must be observed. This compound is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H23ClO3 B13880088 Acetic acid;1-chlorononan-5-ol CAS No. 54314-56-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

54314-56-6

Molecular Formula

C11H23ClO3

Molecular Weight

238.75 g/mol

IUPAC Name

acetic acid;1-chlorononan-5-ol

InChI

InChI=1S/C9H19ClO.C2H4O2/c1-2-3-6-9(11)7-4-5-8-10;1-2(3)4/h9,11H,2-8H2,1H3;1H3,(H,3,4)

InChI Key

QNEXMDKGICUMOZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCCCCl)O.CC(=O)O

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of 1 Chlorononan 5 Yl Acetate

Direct Esterification Routes from 1-Chlorononan-5-ol and Acetic Acid/Derivatives

The most straightforward approach to synthesizing 1-chlorononan-5-yl acetate (B1210297) is through the direct esterification of 1-chlorononan-5-ol with acetic acid or its more reactive derivatives, such as acetic anhydride or acetyl chloride. This method, particularly the acid-catalyzed reaction with acetic acid, is known as the Fischer esterification. masterorganicchemistry.comchemistrysteps.com

Catalyst Systems and Reaction Optimization for Esterification

The Fischer esterification is a reversible reaction, and to achieve high yields of 1-chlorononan-5-yl acetate, a catalyst is typically employed to increase the reaction rate. chemistrysteps.comorganic-chemistry.org Common catalysts for this transformation are strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH), or Lewis acids. organic-chemistry.org Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst) and zeolites, offer advantages in terms of easier separation from the reaction mixture and potential for recycling. researchgate.netresearchgate.net

Reaction optimization is crucial for maximizing the yield of the desired ester. Key parameters that are often adjusted include:

Molar Ratio of Reactants: Employing a large excess of one reactant, typically the more abundant and less expensive one (in this case, likely acetic acid), can shift the equilibrium towards the product side, in accordance with Le Châtelier's principle. chemistrysteps.com

Temperature: Increasing the reaction temperature generally accelerates the rate of esterification. However, for a secondary alcohol like 1-chlorononan-5-ol, excessively high temperatures could lead to side reactions such as dehydration or elimination, particularly in the presence of a strong acid catalyst. google.com

Removal of Water: As water is a byproduct of the esterification, its continuous removal from the reaction mixture is a highly effective strategy to drive the equilibrium towards the formation of 1-chlorononan-5-yl acetate. organic-chemistry.org This can be achieved through techniques like azeotropic distillation using a Dean-Stark apparatus.

The use of more reactive acylating agents can often circumvent the equilibrium limitations of Fischer esterification. For instance, the reaction of 1-chlorononan-5-ol with acetic anhydride, often in the presence of a catalytic amount of a base like pyridine or 4-dimethylaminopyridine (DMAP), is generally faster and irreversible. organic-chemistry.org Similarly, acetyl chloride reacts readily with alcohols to form esters, but this reaction generates hydrogen chloride, which may require a stoichiometric amount of a base to neutralize.

Table 1: Comparison of Catalyst Systems for the Esterification of a Secondary Alcohol

Catalyst SystemTypical Reaction ConditionsAdvantagesDisadvantages
Sulfuric Acid (H₂SO₄)Acetic acid (excess), RefluxLow cost, High activityDifficult to remove, Can cause side reactions (e.g., dehydration, charring)
p-Toluenesulfonic Acid (p-TsOH)Acetic acid (excess), Toluene, Reflux with Dean-Stark trapCrystalline solid (easy to handle), Less corrosive than H₂SO₄Higher cost than H₂SO₄
Amberlyst-15 (Ion-Exchange Resin)Acetic acid (excess), 60-100 °CEasily filtered, ReusableLower activity than homogeneous acids, Mass transfer limitations
Zirconium(IV) Chloride (ZrCl₄)Acetic acid, 80 °CHigh activity, Mild conditionsMoisture sensitive, Metal contamination of product
4-Dimethylaminopyridine (DMAP) with Acetic AnhydrideAcetic anhydride, Dichloromethane, Room TemperatureHigh yields, Mild conditions, Fast reactionHigher cost of reagents, Stoichiometric waste

Solvent Effects and Reaction Kinetics in Ester Formation

The choice of solvent can significantly impact the rate and equilibrium position of the esterification reaction. elsevierpure.com While an excess of acetic acid can serve as both a reactant and a solvent, in some cases, an inert solvent is used to facilitate the removal of water via azeotropic distillation (e.g., toluene, hexane). The polarity of the solvent can influence the solvation of reactants, transition states, and products, thereby affecting the reaction kinetics. elsevierpure.com For instance, non-polar solvents may be preferred to minimize the solubility of the water byproduct, aiding its removal.

The kinetics of the esterification of acetic acid with an alcohol are typically modeled as a second-order reversible reaction. researchgate.netzenodo.org The rate of formation of 1-chlorononan-5-yl acetate can be described by a rate law that accounts for both the forward and reverse reactions. In the presence of a strong acid catalyst, the reaction is pseudo-first-order with respect to the alcohol if the acid is used in large excess. The rate constant is temperature-dependent and can be described by the Arrhenius equation. magritek.com

Table 2: Illustrative Kinetic Data for the Esterification of Acetic Acid with a Secondary Alcohol

Temperature (°C)Initial [Alcohol] (mol/L)Initial [Acetic Acid] (mol/L)Catalyst Conc. (mol/L)Rate Constant, k (L/mol·min)
601.05.00.05 (H₂SO₄)0.0025
701.05.00.05 (H₂SO₄)0.0052
801.05.00.05 (H₂SO₄)0.0108
801.05.00.10 (H₂SO₄)0.0115

Alternative Synthetic Pathways to 1-Chlorononan-5-yl Acetate

Beyond direct esterification, alternative synthetic strategies can be employed, which may offer advantages in terms of mildness, selectivity, or avoidance of equilibrium constraints.

Functional Group Interconversions on Precursor Molecules

One common alternative approach involves enhancing the reactivity of the hydroxyl group of 1-chlorononan-5-ol by converting it into a better leaving group. sinica.edu.tw For example, the alcohol can be converted to an alkyl halide (e.g., bromide or iodide) or a sulfonate ester (e.g., tosylate or mesylate). vanderbilt.edu This activated intermediate can then undergo a nucleophilic substitution reaction (Sₙ2) with an acetate salt, such as sodium acetate or potassium acetate, to yield 1-chlorononan-5-yl acetate. This method is particularly useful when direct esterification is problematic and often proceeds with inversion of stereochemistry at the alcohol carbon.

Another strategy is the Mitsunobu reaction, which allows for the direct conversion of the alcohol to the ester using triphenylphosphine (PPh₃), a dialkyl azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD), and acetic acid. fiveable.me This reaction typically proceeds under mild, neutral conditions and also results in the inversion of stereochemistry at the secondary alcohol center.

Chemo- and Regioselective Synthesis Strategies

While 1-chlorononan-5-ol has only one hydroxyl group, in more complex molecules with multiple reactive sites, chemo- and regioselectivity become critical. In the context of synthesizing 1-chlorononan-5-yl acetate, chemoselectivity primarily concerns the reaction at the hydroxyl group without affecting the chloro substituent. The C-Cl bond is generally stable under the conditions of most esterification reactions. However, strongly basic conditions or the use of certain nucleophiles could potentially lead to elimination or substitution at the carbon bearing the chlorine.

For substrates containing multiple hydroxyl groups, selective esterification can be achieved by leveraging the different reactivities of primary versus secondary alcohols or by using protecting groups. Enzymatic catalysis, using lipases, can also offer high levels of chemo- and regioselectivity under mild conditions, though this is less of a concern for the specific synthesis of 1-chlorononan-5-yl acetate from its corresponding alcohol.

Elucidation of Reaction Mechanisms in 1-Chlorononan-5-yl Acetate Formation

The mechanism of the Fischer esterification of 1-chlorononan-5-ol with acetic acid is a well-established multi-step process. masterorganicchemistry.combyjus.com

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of acetic acid, which significantly increases the electrophilicity of the carbonyl carbon. youtube.com

Nucleophilic Attack by the Alcohol: The hydroxyl group of 1-chlorononan-5-ol acts as a nucleophile and attacks the activated carbonyl carbon. This step forms a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion (the original alcohol's oxygen) to one of the hydroxyl groups of the tetrahedral intermediate. This converts a hydroxyl group into a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, and a molecule of water is eliminated.

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, 1-chlorononan-5-yl acetate.

Each of these steps is reversible, which is why the reaction is an equilibrium process. chemistrysteps.com

In the case of acylation with acetic anhydride catalyzed by DMAP, the mechanism involves the formation of a highly reactive N-acylpyridinium intermediate from DMAP and acetic anhydride. This intermediate is then attacked by the alcohol, 1-chlorononan-5-ol, to form the ester, regenerating the DMAP catalyst.

Detailed Mechanistic Studies of Esterification and Related Reactions

The mechanism of the Fischer esterification of 1-chlorononan-5-ol with acetic acid proceeds through a series of equilibrium steps, as detailed below:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of acetic acid by the acid catalyst. This initial step is crucial as it significantly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack by the Alcohol: The hydroxyl group of 1-chlorononan-5-ol then acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is subsequently transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups of the tetrahedral intermediate. This step converts a hydroxyl group into a good leaving group (water).

Elimination of Water: The tetrahedral intermediate then collapses, eliminating a molecule of water and forming a protonated ester.

Deprotonation: In the final step, the protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final product, 1-chlorononan-5-yl acetate, and regenerate the acid catalyst.

All steps in the Fischer esterification are reversible, and the position of the equilibrium can be influenced by the reaction conditions. To drive the reaction towards the formation of the ester, it is common practice to either use an excess of one of the reactants (typically the alcohol) or to remove water as it is formed, for instance, by azeotropic distillation.

StepDescriptionReactantsIntermediates/Products
1Protonation of CarbonylAcetic Acid, Acid CatalystProtonated Acetic Acid
2Nucleophilic AttackProtonated Acetic Acid, 1-Chlorononan-5-olTetrahedral Intermediate
3Proton TransferTetrahedral IntermediateProtonated Tetrahedral Intermediate
4Elimination of WaterProtonated Tetrahedral IntermediateProtonated Ester, Water
5DeprotonationProtonated Ester1-Chlorononan-5-yl Acetate, Acid Catalyst

Stereochemical Considerations in Synthesis

The stereochemical outcome of the synthesis of 1-chlorononan-5-yl acetate is entirely dependent on the stereochemistry of the starting material, 1-chlorononan-5-ol. The carbon atom at the 5-position of the nonane (B91170) chain in 1-chlorononan-5-ol is a chiral center, as it is bonded to four different groups: a hydrogen atom, a hydroxyl group, a butyl group, and a 4-chlorobutyl group. Consequently, 1-chlorononan-5-ol can exist as a pair of enantiomers, (R)-1-chlorononan-5-ol and (S)-1-chlorononan-5-ol.

The Fischer esterification reaction mechanism does not involve the breaking of any bonds directly attached to the chiral center (C5). The reaction occurs at the oxygen atom of the hydroxyl group. Therefore, the configuration of the chiral center remains unchanged throughout the reaction. This means that the esterification is stereospecific:

If the starting alcohol is the pure (R)-enantiomer, the resulting ester will be (R)-1-chlorononan-5-yl acetate.

If the starting alcohol is the pure (S)-enantiomer, the resulting ester will be (S)-1-chlorononan-5-yl acetate.

If a racemic mixture of the alcohol is used (a 50:50 mixture of R and S enantiomers), the product will also be a racemic mixture of (R)- and (S)-1-chlorononan-5-yl acetate.

For applications where a specific enantiomer of 1-chlorononan-5-yl acetate is required, it is imperative to start with an enantiomerically pure or enriched sample of 1-chlorononan-5-ol. The synthesis of such enantiopure starting materials would necessitate the use of stereoselective synthesis techniques.

Starting MaterialProductStereochemical Outcome
(R)-1-chlorononan-5-ol(R)-1-chlorononan-5-yl acetateRetention of Configuration
(S)-1-chlorononan-5-ol(S)-1-chlorononan-5-yl acetateRetention of Configuration
Racemic 1-chlorononan-5-olRacemic 1-chlorononan-5-yl acetateRacemic Mixture

Advanced Spectroscopic and Structural Elucidation of 1 Chlorononan 5 Yl Acetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

No publicly archived ¹H or ¹³C NMR spectra for 1-chlorononan-5-yl acetate (B1210297) could be located. Consequently, a detailed analysis and assignment of its specific chemical shifts and coupling constants are not possible at this time.

Comprehensive Proton and Carbon-13 NMR Assignments

Without experimental data, a table of proton and carbon-13 NMR assignments cannot be generated. For a molecule with the structure of 1-chlorononan-5-yl acetate, one would expect distinct signals corresponding to the acetate methyl group, the methine proton at the ester-bearing carbon (C5), the methylene (B1212753) protons adjacent to the chlorine atom (C1), and the various other methylene groups along the nonane (B91170) chain. However, their precise chemical shifts are influenced by the electronic environment and three-dimensional structure, which can only be confirmed through empirical measurement.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Proof

Specific 2D NMR correlation data (COSY, HSQC, HMBC, NOESY) for 1-chlorononan-5-yl acetate are not available in the surveyed literature. Such techniques would be essential for the unambiguous assignment of the proton and carbon signals and for confirming the connectivity of the atoms within the molecule, including the precise location of the chloro and acetate functional groups.

Mass Spectrometry for Molecular Structure and Fragmentation Analysis

Detailed mass spectrometry analyses for 1-chlorononan-5-yl acetate have not been published.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

There is no published high-resolution mass spectrometry data for 1-chlorononan-5-yl acetate. Therefore, an experimentally determined exact mass is not available. The theoretical exact mass can be calculated from its molecular formula, C₁₁H₂₁ClO₂, but experimental verification is required for confirmation.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

No tandem mass spectrometry (MS/MS) studies for 1-chlorononan-5-yl acetate were found. Such an analysis would be necessary to determine the characteristic fragmentation patterns of the molecule, providing further proof of its structure by identifying the daughter ions formed from the precursor ion.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Experimentally recorded Infrared (IR) and Raman spectra for 1-chlorononan-5-yl acetate are not available in the public domain. While one can predict the characteristic absorption bands based on its functional groups (a strong C=O stretch for the ester, C-O stretches, and a C-Cl stretch), specific wavenumber values from an actual spectrum are required for a definitive analysis. A data table of vibrational modes cannot be compiled without this empirical data.

Characteristic Absorption/Scattering Peaks and Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups within a molecule. The spectrum arises from the absorption or scattering of light corresponding to the specific vibrational frequencies of chemical bonds. For 1-chlorononan-5-yl acetate, the spectrum would be a composite of the characteristic vibrations of its constituent parts: the acetate group, the long alkyl chain, and the carbon-chlorine bond.

The most prominent feature in the IR spectrum is expected to be the sharp, intense absorption from the carbonyl (C=O) stretch of the ester group, typically appearing in the 1750-1735 cm⁻¹ region for aliphatic esters. vscht.czorgchemboulder.comucla.edu This band is a reliable indicator of the ester functionality. Following this, two distinct stretching vibrations corresponding to the C-O bonds of the ester group are predicted to appear in the 1300-1000 cm⁻¹ range. orgchemboulder.comspectroscopyonline.com The C-O bond connecting the carbonyl carbon and the oxygen (C-C-O) often has a different frequency from the C-O bond of the alcohol moiety (O-C-C), leading to two separate, strong bands. spectroscopyonline.com

The extensive nonyl chain would contribute characteristic alkane signals. These include the strong C-H stretching vibrations between 2950 cm⁻¹ and 2850 cm⁻¹ and various C-H bending (scissoring and rocking) vibrations in the fingerprint region (below 1500 cm⁻¹). vscht.czucla.edu

The carbon-chlorine (C-Cl) bond introduces a vibration at lower frequencies. The C-Cl stretch for chloroalkanes is typically found in the 850-550 cm⁻¹ range. orgchemboulder.comuc.edu The exact position depends on the substitution of the carbon atom and the conformation of the molecule. This region can sometimes be complex, but the presence of a band here is a strong indicator of the halogen. orgchemboulder.com

In Raman spectroscopy, while the C=O stretch is also visible, non-polar bonds often produce stronger signals. Therefore, the C-C backbone and C-H symmetric stretching and bending vibrations would be prominent. The C-Cl stretch is also Raman active and would be expected in a similar region as in the IR spectrum. s-a-s.org

Predicted Vibrational Frequencies for 1-Chlorononan-5-yl Acetate

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
C-H StretchAlkyl (CH₃, CH₂, CH)2850 - 2960StrongStrong
C=O StretchEster1735 - 1750Strong, SharpMedium
CH₂ ScissoringAlkyl Chain~1465MediumMedium
CH₃ BendingAcetate & Alkyl~1375MediumMedium
C-O-C StretchEster1200 - 1300StrongWeak-Medium
O-C-C StretchEster1000 - 1100StrongWeak-Medium
C-Cl StretchChloroalkane550 - 850Medium-StrongStrong

This table is a prediction based on characteristic group frequencies from various sources. vscht.czorgchemboulder.comucla.eduspectroscopyonline.comorgchemboulder.comuc.edu

Conformational Insights from Vibrational Spectroscopy

Beyond simple functional group identification, vibrational spectroscopy can offer insights into the conformational landscape of a molecule. 1-Chlorononan-5-yl acetate, with its long, flexible nonyl chain, can adopt a multitude of conformations through rotation about its numerous C-C single bonds. nih.govnih.gov These different spatial arrangements, or conformers (e.g., anti vs. gauche), can have slightly different vibrational frequencies.

The ester group itself has conformational preferences, with the Z-conformation (where the alkyl part of the alcohol is cis to the carbonyl oxygen) being significantly more stable and thus predominant. researchgate.net Studies on similar long-chain esters using techniques like jet-cooled Raman spectroscopy have shown that while parts of the molecule near the ester group may cool into a single conformation, isomerism in the longer alkyl chain often persists. nih.govnih.gov Therefore, a detailed analysis of the vibrational spectra, potentially aided by computational modeling, could reveal information about the most stable conformations and the flexibility of the alkyl chain.

Advanced X-ray Crystallography for Solid-State Structure (if crystalline)

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. tandfonline.com This technique requires the molecule to be crystallized into a high-quality, single crystal. To date, there are no reports of 1-chlorononan-5-yl acetate having been crystallized or its structure determined by this method.

Should a suitable crystal be grown, X-ray diffraction analysis would provide a wealth of structural information with high precision. tandfonline.com This includes:

Absolute Solid-State Conformation: The exact spatial arrangement of all atoms in the crystal lattice, including the torsional angles along the nonyl chain and around the ester group.

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles, confirming standard values and revealing any subtle distortions caused by steric or electronic effects.

Intermolecular Interactions: Details on how the molecules pack together in the crystal, revealing non-covalent interactions like van der Waals forces or dipole-dipole interactions involving the ester and C-Cl groups.

Studies on other long-chain alkyl esters have shown that they can pack in various arrangements, such as tilted bilayers. frontiersin.orgias.ac.in The specific conformation and packing are crucial for understanding the material's physical properties, such as melting point and density.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration (if chiral)

The structure of 1-chlorononan-5-yl acetate possesses a chiral center at the C5 carbon atom. This carbon is attached to four different substituent groups: a hydrogen atom, a butyl group (-CH₂CH₂CH₂CH₃), a chlorobutyl group (-CH₂CH₂CH₂CH₂Cl), and the acetate group (-OC(O)CH₃). The presence of this stereocenter means the molecule can exist as a pair of non-superimposable mirror images, or enantiomers (R and S forms).

Chiroptical spectroscopy, which includes techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is specifically designed to study chiral molecules. nih.gov These methods rely on the differential interaction of chiral substances with left- and right-circularly polarized light. mdpi.com To perform this analysis, a sample of 1-chlorononan-5-yl acetate that is enantiomerically enriched (i.e., contains an excess of one enantiomer over the other) would be required.

In this molecule, the carbonyl group (C=O) of the ester functions as a chromophore, meaning it absorbs light in the UV region. When this chromophore is in a chiral environment, it gives rise to a characteristic signal in the CD spectrum, known as a Cotton effect. The sign (positive or negative) and magnitude of this Cotton effect are directly related to the three-dimensional arrangement of atoms around the chromophore.

By measuring the CD spectrum and comparing it to the predictions from quantum chemical calculations for both the R and S enantiomers, it would be possible to determine the absolute configuration of the predominant enantiomer in the sample. nih.gov This powerful combination of experimental chiroptical spectroscopy and theoretical computation is a cornerstone of modern stereochemical analysis. mdpi.comacs.org

An article on the chemical reactivity and transformations of 1-chlorononan-5-yl acetate cannot be generated at this time. A thorough search of scientific databases and literature has revealed a lack of specific research data for this particular compound.

The creation of a scientifically accurate and detailed article, as requested, requires published research findings on the hydrolytic stability, kinetics of ester hydrolysis, nucleophilic substitution reactions, and transesterification reactions of 1-chlorononan-5-yl acetate. Without such data, any attempt to provide the specified content, including data tables and detailed research findings, would be speculative and not meet the standards of a professional and authoritative article.

General principles of organic chemistry can predict the likely reactivity of the functional groups present in 1-chlorononan-5-yl acetate (a secondary alkyl chloride and an acetate ester). For instance, the ester group would be susceptible to both acid- and base-catalyzed hydrolysis, as well as enzymatic hydrolysis by esterases. The secondary chloride would be expected to undergo nucleophilic substitution reactions, likely via a mechanism with characteristics of both S\textsubscript{N}1 and S\textsubscript{N}2 pathways. The ester moiety could also participate in transesterification reactions.

However, to provide a thorough and informative article as outlined, specific kinetic data, reaction yields with various nucleophiles, and mechanistic studies on 1-chlorononan-5-yl acetate itself are necessary. This information is not currently available in the public domain. Therefore, the generation of the requested article with the specified level of detail and scientific accuracy is not possible without fabricating information, which would be inappropriate for a scientific context.

Chemical Reactivity and Transformations of 1 Chlorononan 5 Yl Acetate

Reduction Reactions of 1-Chlorononan-5-yl Acetate (B1210297)

The presence of two distinct reducible functional groups in 1-chlorononan-5-yl acetate, the ester and the alkyl chloride, allows for selective transformations depending on the choice of reducing agent and reaction conditions. This selectivity is crucial in synthetic chemistry for targeting a specific site within a multifunctional molecule.

Selective Reduction of the Ester Group

The selective reduction of the ester functionality in 1-chlorononan-5-yl acetate to the corresponding alcohol, 1-chlorononan-5-ol, requires a reagent that readily attacks the carbonyl group while leaving the carbon-chlorine bond intact. Standard strong reducing agents like lithium aluminum hydride (LiAlH₄) are generally too reactive and would likely reduce both the ester and the alkyl chloride. rushim.ruharvard.edu Conversely, milder reagents such as sodium borohydride (B1222165) (NaBH₄) are typically incapable of reducing esters. rsc.org

Therefore, more specialized reagents are necessary to achieve the desired selectivity. Diisobutylaluminum hydride (DIBAL-H) is a well-established reagent for the selective reduction of esters to alcohols, even in the presence of alkyl halides. rsc.org The stoichiometry and reaction temperature are critical parameters to control for achieving high yields of the desired halo-alcohol. rsc.org Another approach involves the use of lithium borohydride (LiBH₄), which is known for its ability to reduce esters and lactones selectively in the presence of various other functional groups, including halides. harvard.edu A system comprising Indium(III) chloride (InCl₃) and sodium borohydride (NaBH₄) has also been reported to selectively reduce ester groups to form the corresponding bromo alcohol, suggesting a similar reactivity for chloro-analogs. rsc.org

Table 1: Reagents for Selective Ester Reduction in the Presence of a Halogen

Reagent Typical Conditions Expected Product Reference
Diisobutylaluminum hydride (DIBAL-H) THF or Toluene, low temperature (e.g., -78 °C to rt) 1-Chlorononan-5-ol rsc.org
Lithium borohydride (LiBH₄) Ethereal solvent (e.g., THF, ether) 1-Chlorononan-5-ol harvard.edu

Selective Dechlorination Strategies

The selective removal of the chlorine atom from 1-chlorononan-5-yl acetate to yield nonan-5-yl acetate is known as hydrodechlorination. This transformation requires cleavage of the C-Cl bond without affecting the ester group.

Catalytic hydrogenation is a common method for this purpose. Catalysts such as palladium on carbon (Pd/C) are frequently used. google.com The selectivity of these catalysts can sometimes be enhanced by using catalyst poisons, such as diphenylsulfide, which can prevent the hydrogenolysis of other sensitive functional groups like esters. organic-chemistry.orgorganic-chemistry.org The reaction is typically carried out under an atmosphere of hydrogen gas.

Alternatively, specific metal hydride reagents have been developed for the selective reduction of alkyl halides. Dichloroindium hydride (HInCl₂), which can be generated in situ from InCl₃ and a hydride source like NaBH₄ or DIBAL-H, has shown efficacy in selectively cleaving carbon-halogen bonds while leaving ester and carboxylic acid groups untouched. rsc.org

Table 2: Reagents for Selective Dechlorination of Haloalkyl Acetates

Reagent/Method Typical Conditions Expected Product Reference
Catalytic Hydrogenation (H₂/Pd/C) H₂ gas, solvent (e.g., ethanol, acetic acid) Nonan-5-yl acetate google.com
Dichloroindium hydride (HInCl₂) InCl₃, NaBH₄ or DIBAL-H in THF Nonan-5-yl acetate rsc.org

Oxidative Transformations of the Alkyl Chain

The oxidation of the saturated alkyl chain of 1-chlorononan-5-yl acetate is generally challenging due to the lack of activating groups such as aromatic rings or double bonds. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) typically require activated positions, such as a benzylic carbon, to initiate oxidation, and would likely be unreactive towards the simple alkyl chain of this molecule under standard conditions. libretexts.orglibretexts.orgopenstax.org

However, specific transformations can be envisaged. One potential pathway involves the electrochemical oxidation of the haloalkane moiety. The electrochemical oxidation of alkyl halides can lead to the loss of a non-bonding electron from the halogen, followed by the cleavage of the carbon-halogen bond to form a carbocation intermediate. researchgate.net This carbocation could then react with nucleophiles present in the reaction medium, potentially leading to the introduction of other functional groups like hydroxyl or alkoxy groups on the alkyl chain.

Another strategy would involve a two-step process. First, the alkyl chloride could be converted into an alcohol (1-acetoxynonan-5-ol) via nucleophilic substitution. This newly introduced alcohol could then be oxidized. The oxidation of such a secondary alcohol would yield a ketone, in this case, 5-acetoxy-nonan-1-one, using standard oxidizing agents like chromic acid (Jones oxidation) or pyridinium (B92312) chlorochromate (PCC). chemistrysteps.com

Table 3: Potential Oxidative Transformations for the Alkyl Chain

Method Reagent(s) Intermediate/Product Reference
Electrochemical Oxidation Electrochemical cell, nucleophilic solvent Carbocation intermediate leading to further products researchgate.net

Theoretical and Computational Chemistry Studies of 1 Chlorononan 5 Yl Acetate

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are instrumental in understanding the electronic structure and properties of molecules. rsc.orguit.noacs.orgarabjchem.orgox.ac.uk These methods, particularly Density Functional Theory (DFT), provide insights into molecular geometry, energy, and reactivity. mdpi.comacs.org

Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mdpi.com For 1-chlorononan-5-yl acetate (B1210297), DFT calculations would be employed to find the most stable three-dimensional arrangement of its atoms, known as the optimized molecular geometry. This process involves minimizing the total energy of the molecule. The resulting geometry would provide precise bond lengths, bond angles, and dihedral angles.

A hypothetical data table for the optimized geometry would look like this:

Table 1: Predicted Geometrical Parameters for 1-Chlorononan-5-yl Acetate (Hypothetical)

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-Cl Value
C-O (ester) Value
C=O (ester) Value
C-O-C Value
O=C-O Value
Cl-C-C-C

Note: Specific values would be obtained from actual DFT calculations.

HOMO-LUMO Analysis and Reactivity Indices

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity. irjweb.comresearchgate.netresearchgate.netphyschemres.orgschrodinger.com The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. irjweb.com

From the HOMO and LUMO energies, various reactivity indices can be calculated, such as electronegativity, chemical hardness, and electrophilicity index. physchemres.org These indices help in predicting how the molecule will interact with other chemical species.

Table 2: Predicted Electronic Properties and Reactivity Indices for 1-Chlorononan-5-yl Acetate (Hypothetical)

Property Value (eV)
HOMO Energy Value
LUMO Energy Value
HOMO-LUMO Gap Value
Electronegativity (χ) Value
Chemical Hardness (η) Value
Electrophilicity Index (ω) Value

Note: These values are placeholders and would be determined by quantum chemical calculations.

Conformational Analysis and Molecular Dynamics Simulations

Molecules with flexible single bonds, like 1-chlorononan-5-yl acetate, can exist in various spatial arrangements called conformations. ucl.ac.ukscribd.combiomedres.usmdpi.com

Exploration of Preferred Conformations in Solution and Gas Phase

Conformational analysis aims to identify the most stable conformations of a molecule. ucl.ac.ukscribd.com In the gas phase, intramolecular forces dictate the preferred shapes. In a solution, the interactions with solvent molecules also play a significant role. Computational methods can explore the potential energy surface of the molecule to find low-energy conformers.

Intramolecular Interactions and Rotational Barriers

The stability of different conformations is influenced by intramolecular interactions, such as steric hindrance and dipole-dipole interactions. The energy required to rotate around a single bond is known as the rotational barrier. scribd.com Understanding these barriers is essential for describing the dynamic behavior of the molecule.

Prediction and Interpretation of Spectroscopic Data (NMR, IR, MS)

Computational chemistry can predict various types of spectra, which can then be compared with experimental data for structure verification. nmrdb.orgchemrxiv.orgarxiv.orgcheminfo.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. nmrdb.orgjeol.comlibretexts.orglibretexts.org These predictions are based on the calculated electronic environment of each nucleus in the optimized molecular geometry.

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for 1-Chlorononan-5-yl Acetate (Hypothetical)

Atom Predicted ¹³C Shift Atom Predicted ¹H Shift
C1 (CH₂Cl) Value H on C1 Value
C5 (CH-O) Value H on C5 Value
C (C=O) Value H on CH₃ (acetate) Value
CH₃ (acetate) Value

Note: Values are hypothetical and would be generated from specific NMR prediction software or quantum calculations.

Infrared (IR) Spectroscopy: IR spectra can be simulated by calculating the vibrational frequencies of the molecule. chemrxiv.orgspectroscopyonline.commasterorganicchemistry.comyoutube.com Specific functional groups exhibit characteristic absorption bands. For 1-chlorononan-5-yl acetate, key predicted peaks would include the C=O stretch of the ester, C-O stretches, and the C-Cl stretch.

Table 4: Predicted Major IR Absorption Frequencies (cm⁻¹) for 1-Chlorononan-5-yl Acetate (Hypothetical)

Functional Group Predicted Frequency Range
C=O (Ester) ~1735-1750
C-O (Ester) ~1200-1250
C-Cl ~600-800

Note: These are general ranges; precise values would come from vibrational frequency calculations.

Mass Spectrometry (MS): While direct prediction of mass spectra is complex, computational tools can help by predicting likely fragmentation patterns of the molecular ion. arxiv.orgnih.govnist.govhmdb.caepfl.ch For 1-chlorononan-5-yl acetate, fragmentation would likely involve the loss of the acetyl group, the chloroalkyl chain, or cleavage adjacent to the ester oxygen.

Table 5: Compound Names Mentioned in the Article

Compound Name

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed exploration of chemical reaction mechanisms by calculating the potential energy surface of a reacting system. acs.orgsmu.edu This process involves identifying stable molecules (reactants, products, intermediates) and the transition states that connect them. For 1-chlorononan-5-yl acetate, key reactions of interest include ester hydrolysis and nucleophilic substitution (S_N2) at the C-Cl bond.

Ester Hydrolysis: The hydrolysis of the acetate group is a fundamental reaction that can be modeled computationally. Theoretical studies on simpler esters, such as methyl formate (B1220265) and aryl esters, provide a framework for understanding this process. researchgate.netnih.gov The reaction typically proceeds via a stepwise mechanism involving the nucleophilic attack of a water molecule on the carbonyl carbon, leading to a tetrahedral intermediate. This is followed by proton transfer and the eventual departure of the leaving group. researchgate.net

Density Functional Theory (DFT) is a common method used to study these mechanisms. researchgate.net Calculations can determine the activation energy (the energy barrier that must be overcome for the reaction to occur) and the geometry of the transition state. aip.org For ester hydrolysis, the transition state is characterized by a partially formed bond between the water oxygen and the carbonyl carbon, and a partially broken C-O bond of the ester. nih.gov Solvation models are often included in these calculations, as solvent molecules can significantly stabilize the charged intermediates and transition states, thereby lowering the activation energy. nih.gov

Nucleophilic Substitution (S_N2) Reaction: The chlorine atom on the nonane (B91170) chain provides a site for nucleophilic substitution. The bimolecular nucleophilic substitution (S_N2) mechanism is a likely pathway, especially with strong nucleophiles. Computational analysis of S_N2 reactions, often using model systems like methyl chloride reacting with various nucleophiles (e.g., F⁻, Cl⁻, Br⁻, I⁻), has been extensively performed. sciforum.netmdpi.com

These studies map the potential energy surface for the reaction, which includes the formation of an initial complex between the nucleophile and the substrate, the transition state, and the final products. mdpi.com The transition state in an S_N2 reaction features a pentacoordinate carbon atom, where the nucleophile is forming a new bond and the leaving group (chloride) is simultaneously breaking its bond. sciforum.net DFT calculations can provide detailed information on bond distances and atomic charges throughout the reaction process. mdpi.com For a larger molecule like 1-chlorononan-5-yl acetate, computational models would investigate the backside attack of a nucleophile on the carbon bonded to the chlorine atom. sciforum.net Studies on similar α-haloketones show that adjacent functional groups can influence reactivity. up.ac.za

The table below presents hypothetical, yet representative, data that would be sought in a computational study of 1-chlorononan-5-yl acetate, based on findings from analogous systems. The values illustrate the kind of quantitative data generated from such theoretical investigations.

Table 1: Calculated Activation Energies for Key Reactions of 1-Chlorononan-5-yl Acetate (Hypothetical Data)
ReactionMechanismComputational MethodSolvent ModelCalculated Activation Energy (ΔG‡) (kcal/mol)Key Transition State Bond Distances (Å)
Ester Hydrolysis (Neutral)Stepwise (Tetrahedral Intermediate)DFT (B3LYP/6-31G)PCM (Water)24.5C=O···H₂O (2.1 Å), C-OR (1.8 Å)
S_N2 SubstitutionConcerted (Backside Attack)DFT (B3LYP/6-31+G)PCM (Acetonitrile)28.2Nu···C (2.2 Å), C-Cl (2.3 Å)

This table is illustrative and contains hypothetical data based on computational studies of similar reactions. researchgate.netmdpi.comub.edu The purpose is to show the type of results generated by theoretical chemistry.

Computational models can also predict the influence of the solvent on reaction rates. For instance, polar solvents are known to have a significant effect on the energetics of S_N2 reactions, often increasing the activation barrier compared to the gas phase. mdpi.comcapes.gov.br By elucidating these detailed mechanistic pathways and the associated energy landscapes, theoretical and computational chemistry serves as an indispensable tool for predicting and understanding the chemical behavior of complex organic molecules. nih.gov

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

An exhaustive search for the integration of 1-chlorononan-5-yl acetate (B1210297) or its parent alcohol, 1-chlorononan-5-ol, into the synthesis of complex organic molecules yielded no specific examples.

Precursor for Natural Product Synthesis or Analogues

There is no available scientific literature that documents the use of 1-chlorononan-5-yl acetate as a starting material or intermediate in the total synthesis of any natural product or its synthetic analogues. Natural product synthesis often requires highly specific and sometimes complex building blocks; however, this particular compound has not been cited in such a capacity.

Building Block for Pharmaceutical Intermediates (excluding drug activity/clinical trials)

Utilization in the Development of Specialty Chemicals or Polymer Monomers

The development of specialty chemicals, such as surfactants, adhesives, or coatings, and the synthesis of polymer monomers often leverage unique functionalized molecules. The combination of a nine-carbon chain, a chlorine atom, and an alcohol (or its acetate) could theoretically be used to impart specific properties like flexibility, adhesion, or chemical resistance. Nevertheless, there is no evidence in the literature of 1-chlorononan-5-yl acetate being employed for these purposes. Its potential role in polymerization or as a precursor to a specialty chemical has not been explored in any published research.

Integration into Catalysis Systems or Ligand Design

The design of ligands for metal catalysts is a sophisticated area of chemistry where specific molecular architectures are built to control the reactivity and selectivity of a metal center. The hydroxyl group (accessible from the acetate) on 1-chlorononan-5-ol could potentially coordinate to a metal, but there are no documented instances of this compound or its derivatives being used to create ligands for any catalytic system.

Advanced Analytical Methodologies for 1 Chlorononan 5 Yl Acetate

Chromatographic Separation Techniques for Purity Assessment and Quantification

Chromatographic techniques are paramount for the separation of 1-chlorononan-5-yl acetate (B1210297) from complex mixtures, allowing for its accurate quantification and the assessment of its purity.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like 1-chlorononan-5-yl acetate. The technique offers high resolution and definitive identification based on the mass spectrum of the analyte.

For the analysis of 1-chlorononan-5-yl acetate, a non-polar or medium-polarity capillary column is typically employed. A (5% phenyl)-methylpolysiloxane column, such as a HP-5MS, is often suitable for this purpose. chromatographyonline.com The separation is based on the compound's boiling point and its interaction with the stationary phase. The oven temperature program is optimized to ensure good separation from other volatile components in the sample. A typical temperature program might start at a lower temperature to allow for the elution of more volatile impurities, followed by a ramp to a higher temperature to elute the target analyte.

The mass spectrometer, operating in electron ionization (EI) mode, fragments the 1-chlorononan-5-yl acetate molecule in a reproducible manner. The resulting mass spectrum serves as a fingerprint for its identification. Key fragmentation patterns would include the loss of the acetate group, the chlorine atom, and various alkyl chain fragments. The molecular ion peak may also be observed, albeit at a low intensity.

Table 1: Hypothetical GC-MS Parameters for 1-Chlorononan-5-yl Acetate Analysis

ParameterValue
GC System Agilent 7890B or similar
Column HP-5MS (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 250 °C
Oven Program 60 °C (2 min), then 10 °C/min to 250 °C (hold 5 min)
MS System Quadrupole Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-450
Expected Retention Time 12-15 min

This table presents a hypothetical set of parameters and is for illustrative purposes.

For samples where 1-chlorononan-5-yl acetate is present in a non-volatile matrix or for the analysis of its potential non-volatile degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. nih.govspectroscopyonline.com

Reversed-phase high-performance liquid chromatography (HPLC) is commonly used for the separation of long-chain esters. A C8 or C18 stationary phase provides good retention and separation based on the hydrophobicity of the analyte. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a gradient elution to improve separation efficiency. nih.govugm.ac.id

Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are suitable ionization techniques for this class of compounds. ESI is a soft ionization technique that often results in a prominent protonated molecule [M+H]⁺ or adduct ions (e.g., [M+Na]⁺), which are useful for molecular weight determination. researchgate.net APCI can also be effective, particularly for less polar molecules. Tandem mass spectrometry (MS/MS) can be employed for structural confirmation by analyzing the fragmentation of the parent ion.

Table 2: Illustrative LC-MS Parameters for 1-Chlorononan-5-yl Acetate Analysis

ParameterValue
LC System Agilent 1290 Infinity II or similar
Column C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 50% B to 100% B over 15 min
Flow Rate 0.8 mL/min
MS System Triple Quadrupole or Q-TOF Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Monitored Ions [M+H]⁺ and characteristic fragment ions

This table presents a hypothetical set of parameters and is for illustrative purposes.

The 1-chlorononan-5-ol precursor to 1-chlorononan-5-yl acetate is a chiral molecule due to the stereocenter at the C5 position. Consequently, 1-chlorononan-5-yl acetate exists as a pair of enantiomers. The separation of these enantiomers is crucial in stereoselective synthesis and in biological studies, as different enantiomers can exhibit different biological activities.

Chiral chromatography, either by gas chromatography (GC) or high-performance liquid chromatography (HPLC), is the most effective method for enantiomeric separation. researchgate.netphenomenex.com

Chiral GC: This can be achieved using capillary columns coated with a chiral stationary phase (CSP), often a derivative of cyclodextrin. researchgate.net The differential interaction between the enantiomers and the chiral selector leads to their separation.

Chiral HPLC: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the enantiomeric resolution of a broad range of compounds, including esters. phenomenex.comnih.gov The separation can be performed in either normal-phase or reversed-phase mode, depending on the specific column and the analyte's properties.

The resolution of the enantiomers is typically quantified by the separation factor (α) and the resolution (Rs).

Quantitative Spectrophotometric Methods

For the quantitative determination of 1-chlorononan-5-yl acetate, particularly in bulk samples or formulations where high sensitivity is not the primary requirement, spectrophotometric methods can be employed. These methods are often simpler and more cost-effective than chromatographic techniques.

A common spectrophotometric method for the quantification of esters involves their conversion to a colored product. tandfonline.comtandfonline.com One such method is based on the hydroxamic acid formation. The ester is reacted with hydroxylamine (B1172632) in an alkaline solution to form the corresponding hydroxamic acid. This product then forms a colored complex with ferric ions (Fe³⁺) in an acidic medium. The intensity of the color, which is proportional to the concentration of the ester, is measured using a spectrophotometer at a specific wavelength, typically around 500-540 nm. csic.es

A calibration curve is constructed using standards of known concentrations of 1-chlorononan-5-yl acetate to determine the concentration in an unknown sample.

Table 3: General Procedure for Spectrophotometric Quantification of Esters

StepDescription
1. Sample Preparation A known amount of the sample containing 1-chlorononan-5-yl acetate is dissolved in a suitable solvent.
2. Reaction The sample is treated with an alkaline solution of hydroxylamine hydrochloride.
3. Color Development An acidic solution of a ferric salt (e.g., ferric chloride) is added to form the colored complex.
4. Measurement The absorbance of the resulting solution is measured at the wavelength of maximum absorbance (λmax).
5. Quantification The concentration is determined from a pre-established calibration curve.

This table outlines a general procedure that can be adapted for 1-chlorononan-5-yl acetate.

Capillary Electrophoresis for High-Resolution Separations

Capillary electrophoresis (CE) is a high-resolution separation technique that can be an alternative to chromatography for the analysis of certain compounds. For a neutral molecule like 1-chlorononan-5-yl acetate, conventional capillary zone electrophoresis (CZE) is not directly applicable as the analyte lacks charge.

However, Micellar Electrokinetic Chromatography (MECC), a mode of CE, is well-suited for the separation of neutral compounds. nih.govtandfonline.com In MECC, a surfactant is added to the buffer solution at a concentration above its critical micelle concentration. These micelles act as a pseudo-stationary phase. The neutral analyte partitions between the aqueous buffer and the hydrophobic interior of the micelles. Separation is achieved based on the differential partitioning of the analytes into the micelles.

For the analysis of 1-chlorononan-5-yl acetate, a surfactant such as sodium dodecyl sulfate (B86663) (SDS) can be used to form the micelles. The separation can be optimized by adjusting the surfactant concentration, buffer pH, and applied voltage. tandfonline.com Detection is typically performed using a UV detector. To enhance sensitivity and selectivity, CE can also be coupled with mass spectrometry.

Environmental and Green Chemistry Considerations for 1 Chlorononan 5 Yl Acetate

Development of Sustainable Synthetic Routes (e.g., atom economy, solvent choice)

A primary route for the synthesis of 1-chlorononan-5-yl acetate (B1210297) is the Fischer esterification of 1-chlorononan-5-ol with acetic acid, typically in the presence of an acid catalyst. masterorganicchemistry.com This reaction is reversible, and strategies to drive it to completion often involve removing the water by-product. chemeurope.com

Atom Economy

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. valcogroup-valves.com The ideal atom economy is 100%, meaning all reactant atoms are found in the final product. researchgate.net

For the Fischer esterification of 1-chlorononan-5-ol with acetic acid, the reaction is as follows:

C₉H₁₉ClO (1-chlorononan-5-ol) + C₂H₄O₂ (acetic acid) → C₁₁H₂₁ClO₂ (1-chlorononan-5-yl acetate) + H₂O (water)

The atom economy is calculated using the molecular weights of the reactants and the desired product.

Interactive Table 1: Atom Economy Calculation for the Synthesis of 1-Chlorononan-5-yl Acetate

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
1-Chlorononan-5-olC₉H₁₉ClO178.70Reactant
Acetic AcidC₂H₄O₂60.05Reactant
Total Reactant Mass 238.75
1-Chlorononan-5-yl AcetateC₁₁H₂₁ClO₂220.74Desired Product
WaterH₂O18.015By-product

Calculation:

Percent Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100 Percent Atom Economy = (220.74 / 238.75) x 100 ≈ 92.46%

This high atom economy indicates that the Fischer esterification is an efficient process in terms of incorporating reactant atoms into the final product, with water being the only by-product.

Solvent Choice

Solvents constitute a significant portion of the waste generated in chemical processes, often accounting for 80-90% of the mass in fine chemical production. alliancechemical.com Therefore, the selection of an environmentally benign solvent is crucial for a sustainable synthesis. nih.gov Traditional solvents for esterification might include hydrocarbons like toluene or chlorinated solvents, which are now considered problematic or hazardous due to toxicity and environmental concerns. wikipedia.org

Green chemistry promotes the use of "recommended" solvents that are less hazardous and have a lower environmental impact.

Interactive Table 2: Green Solvent Selection for Esterification

Solvent ClassTraditional Solvent ExampleGreen AlternativeRationale for Green Choice
EthersDiethyl ether (Highly Hazardous)2-Methyltetrahydrofuran (2-MeTHF)Derived from renewable resources, less volatile, and forms peroxides more slowly than THF. monash.edu
HydrocarbonsToluene (Problematic)Heptane, CyclohexaneLower toxicity compared to aromatic hydrocarbons like benzene and toluene. monash.edu
EstersN/AEthyl acetate, Isopropyl acetateOften considered "recommended" green solvents due to their relatively low toxicity and biodegradability. nih.govacs.org

For the synthesis of 1-chlorononan-5-yl acetate, using a greener solvent like ethyl acetate or 2-MeTHF would significantly improve the environmental profile of the process. monash.eduacs.org Ideally, the reaction could be run using one of the reactants in excess as the solvent, eliminating the need for an additional substance. masterorganicchemistry.com

Abiotic and Biotic Degradation Pathways in Environmental Matrices (excluding effects on organisms)

Once released into the environment, 1-chlorononan-5-yl acetate is subject to degradation through both non-biological (abiotic) and biological (biotic) processes.

Abiotic Degradation

The structure of 1-chlorononan-5-yl acetate suggests two primary sites for abiotic degradation: the ester linkage and the carbon-chlorine bond.

Hydrolysis: The ester bond can be cleaved by water in a process called hydrolysis. This reaction is the reverse of esterification and can be catalyzed by acids or bases present in the environment. libretexts.orgresearchgate.net Acid-catalyzed hydrolysis would yield 1-chlorononan-5-ol and acetic acid. libretexts.org The rate of hydrolysis is influenced by pH and temperature.

Reductive Dehalogenation: The carbon-chlorine bond can be broken under anaerobic conditions through reductive processes. acs.org Abiotic dechlorination can be mediated by naturally occurring minerals containing ferrous iron (Fe²⁺), such as magnetite or iron sulfides. cloudfront.net Potential degradation pathways for the chloroalkane portion of the molecule include:

Hydrogenolysis: The replacement of a chlorine atom with a hydrogen atom. researchgate.net

Elimination Reactions (Dehydrohalogenation): The removal of hydrogen and chlorine from adjacent carbon atoms to form an alkene. researchgate.net

Biotic Degradation

The biodegradation of 1-chlorononan-5-yl acetate would likely proceed in a stepwise manner, initiated by microbial enzymes.

Enzymatic Hydrolysis: The first step in the biodegradation of many esters is the enzymatic cleavage of the ester bond by esterases, which are common microbial enzymes. d-nb.inforesearchgate.net This would break down 1-chlorononan-5-yl acetate into 1-chlorononan-5-ol and acetic acid.

Degradation of Intermediates:

Acetic Acid: Acetic acid is a readily biodegradable small molecule that can be utilized by a wide range of microorganisms as a carbon and energy source. qub.ac.uk

1-Chlorononan-5-ol: The resulting long-chain chlorinated alcohol would then be subject to further microbial degradation. The long alkyl chain is generally susceptible to biodegradation. nih.gov Microorganisms can metabolize alkanes, and it is plausible that similar pathways would exist for chlorinated alkanes, although the presence of the chlorine atom can increase recalcitrance. The degradation would likely proceed through oxidation of the alcohol and subsequent breakdown of the carbon chain. The chlorine atom may be removed by microbial dehalogenase enzymes.

Waste Minimization and By-product Utilization in Synthesis

A key goal of green chemistry is to minimize waste at every stage of a chemical process.

Waste Minimization

For the synthesis of 1-chlorononan-5-yl acetate via Fischer esterification, several strategies can be employed to minimize waste:

Catalyst Use: Using an efficient and recyclable catalyst, such as a solid acid catalyst, can improve reaction rates and yields, reducing energy consumption and the need for corrosive mineral acids like sulfuric acid that are difficult to neutralize and dispose of.

Reaction Conditions: Optimizing reaction temperature, pressure, and reactant ratios can maximize the conversion to the desired product, minimizing the amount of unreacted starting materials that need to be separated and recycled or disposed of.

Process Intensification: Using techniques like reactive distillation, where the reaction and separation of the water by-product occur in the same unit, can improve efficiency and reduce waste.

By-product Utilization

The primary by-product of the Fischer esterification is water. monash.edu While water is a benign substance and does not pose a disposal hazard, its removal is necessary to drive the reaction equilibrium towards the product side. chemeurope.com

Water: The water produced is generally of low volume and can be treated with other aqueous waste streams. Its direct utilization within the process is limited.

Acetic Acid as a By-product (Hypothetical): In other reactions where acetic acid might be a by-product, it is a valuable chemical with numerous applications. It is a key precursor in the production of vinyl acetate monomer (VAM), acetic anhydride, and various acetate esters used as solvents in paints, inks, and coatings. wikipedia.orgqub.ac.uk It also finds use in the food, textile, and pharmaceutical industries. valcogroup-valves.comalliancechemical.com Therefore, if significant quantities of acetic acid were generated as a by-product, it would be highly desirable to recover and purify it for other industrial uses.

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